3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile typically involves multiple steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carboxamide
- 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carboxylic acid
- 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-ethyl ester
Uniqueness
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile is unique due to its specific functional groups and chemical properties
Properties
Molecular Formula |
C7H5ClN2O2 |
---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3,5H,1H3 |
InChI Key |
WLVWZQUUETYEFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N=CC1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.